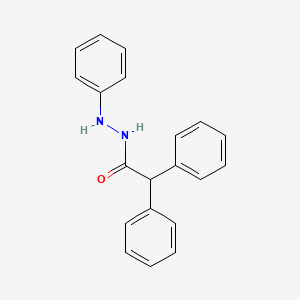

N',2,2-triphenylacetohydrazide

Description

N',2,2-Triphenylacetohydrazide is a hydrazide derivative characterized by a central acetohydrazide backbone substituted with three phenyl groups.

Properties

IUPAC Name |

N',2,2-triphenylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O/c23-20(22-21-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19,21H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMTRRACINGWQEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,2,2-triphenylacetohydrazide typically involves the reaction of benzophenone hydrazone with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain pure N’,2,2-triphenylacetohydrazide .

Industrial Production Methods

Industrial production of N’,2,2-triphenylacetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale recrystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N’,2,2-triphenylacetohydrazide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert N’,2,2-triphenylacetohydrazide into its reduced forms, such as hydrazines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

N’,2,2-triphenylacetohydrazide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: N’,2,2-triphenylacetohydrazide is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N’,2,2-triphenylacetohydrazide exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities. For example, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Driven Variations

The compound’s activity and stability are influenced by substituents on the hydrazide core. Below is a comparative analysis of structurally related hydrazides:

Table 1: Key Structural and Molecular Features

Key Observations:

- Aromatic vs. Heterocyclic Substituents : Compounds with phenyl groups (e.g., N',2,2-triphenylacetohydrazide) exhibit stronger π-π stacking, which may improve binding to aromatic biological targets like kinases or DNA . In contrast, thiazole or thiophene substituents (e.g., ) introduce heteroatoms that modulate solubility and electronic properties .

- Halogenated Derivatives : Chlorine atoms in improve lipophilicity and membrane permeability, critical for antimicrobial applications .

Key Insights:

- Phenyl-Rich Derivatives : N',2,2-Triphenylacetohydrazide’s bulky phenyl groups may sterically hinder interactions with some targets but improve selectivity for hydrophobic binding pockets .

- Nitro and Halogen Effects : Nitro groups () correlate with anticancer activity via ROS generation, while halogens () enhance antimicrobial efficacy .

- Heterocyclic Advantages : Thiazole () and pyridine () moieties improve aqueous solubility, broadening pharmacokinetic applicability .

Biological Activity

N',2,2-triphenylacetohydrazide is a compound belonging to the hydrazone class, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

N',2,2-triphenylacetohydrazide features a hydrazone linkage characterized by the presence of a triphenylacetyl group. The structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity through various mechanisms, including interaction with cellular targets and modulation of biochemical pathways.

Antimicrobial Activity

Hydrazones, including N',2,2-triphenylacetohydrazide, have demonstrated significant antimicrobial properties . Research indicates that derivatives of hydrazones exhibit activity against a range of pathogens, including bacteria and fungi. For instance:

- Antibacterial Activity : A study highlighted that certain hydrazone derivatives showed potent antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.

- Antifungal Activity : Hydrazones have also been reported to inhibit the growth of fungi such as Candida albicans, showcasing their potential in treating fungal infections .

Antitumor Activity

The antitumor potential of N',2,2-triphenylacetohydrazide has been explored in various studies. Notably:

- Mechanism of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and p53 protein activation . This suggests that N',2,2-triphenylacetohydrazide may also exert similar effects.

- Case Study : In vitro studies demonstrated that certain hydrazone derivatives exhibited cytotoxicity against breast and colon cancer cell lines, indicating their potential as anticancer agents .

Anti-inflammatory Effects

N',2,2-triphenylacetohydrazide has also been studied for its anti-inflammatory properties . Research indicates that hydrazone derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses .

- Mechanism : The anti-inflammatory action is often attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process.

Antioxidant Activity

The antioxidant capacity of N',2,2-triphenylacetohydrazide is another area of interest. Hydrazones are known to scavenge free radicals, thus protecting cells from oxidative stress .

- Research Findings : Studies have shown that certain hydrazone derivatives can significantly reduce lipid peroxidation and enhance the activity of antioxidant enzymes .

Summary Table of Biological Activities

Q & A

Q. How can researchers validate the purity of N',2,2-triphenylacetohydrazide for pharmacological studies?

- Combine HPLC (C18 column, acetonitrile/water mobile phase) with elemental analysis (C, H, N within ±0.3% theoretical). For metal contamination, use ICP-MS. Purity >95% is critical for reproducible bioassays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.